
Early-Phase Clinical Trial Results for Zelicapavir:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zelicapavir

Cat. No.: B15566439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zelicapavir (formerly EDP-938) is an investigational, orally administered, small-molecule

inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] Developed by

Enanta Pharmaceuticals, it represents a novel therapeutic approach targeting the viral

replication machinery.[2] By binding to the N-protein, Zelicapavir disrupts the formation of the

ribonucleoprotein complex, a critical step in the RSV life cycle, thereby inhibiting viral

replication.[3][4] This mechanism of action is distinct from fusion inhibitors and is expected to

have a high barrier to resistance. Zelicapavir has been granted Fast Track designation by the

U.S. Food and Drug Administration and is being evaluated for the treatment of RSV infection in

various patient populations. This technical guide provides a comprehensive overview of the

available early-phase clinical trial data for Zelicapavir, with a focus on quantitative outcomes,

experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Inhibition of RSV N-Protein
Respiratory syncytial virus is an enveloped, non-segmented, negative-sense RNA virus. Its

genome is encapsidated by the nucleoprotein (N-protein) to form a helical ribonucleoprotein

(RNP) complex. This RNP complex serves as the template for the viral RNA-dependent RNA

polymerase (RdRp) to carry out both transcription of viral messenger RNAs (mRNAs) and

replication of the full-length viral genome.
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Zelicapavir targets the N-protein, a highly conserved component of the viral replication

machinery. By binding to the N-protein, Zelicapavir is thought to interfere with its ability to

encapsidate the viral RNA, thereby preventing the formation of a functional RNP template. This

disruption of RNP formation effectively halts viral replication.
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Figure 1: Proposed Mechanism of Action of Zelicapavir
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Caption: Proposed mechanism of action of Zelicapavir in inhibiting RSV replication.
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Early-Phase Clinical Trial Data
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was conducted

to assess the safety, tolerability, and pharmacokinetics of Zelicapavir in healthy adult

volunteers. The study evaluated single ascending doses (SAD) and multiple ascending doses

(MAD).

Table 1: Phase 1 Study Design

Study Phase Participants Dose Range Key Findings

Single Ascending

Dose (SAD)
Healthy Volunteers 50 mg to 800 mg

Generally safe and

well-tolerated.

Multiple Ascending

Dose (MAD)
Healthy Volunteers

100 mg to 600 mg

daily

Favorable safety and

pharmacokinetic

profile.

Pharmacokinetics: Detailed pharmacokinetic parameters from the Phase 1 study have not

been fully published. However, it was reported that Zelicapavir demonstrated a favorable

pharmacokinetic profile, supporting once-daily dosing.

Safety: Across the Phase 1 program, Zelicapavir was generally well-tolerated with a favorable

safety profile. No significant safety concerns were identified that would preclude further clinical

development.

Phase 2a Challenge Study in Healthy Volunteers
A Phase 2a human challenge study was conducted in healthy adults who were intranasally

inoculated with RSV. This study aimed to evaluate the antiviral activity and clinical efficacy of

Zelicapavir in a controlled setting.

Table 2: Phase 2a Challenge Study - Efficacy Results
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Endpoint Zelicapavir Group Placebo Group p-value

Reduction in RSV

Viral Load
Statistically Significant - <0.001

Reduction in Clinical

Symptoms
Statistically Significant - <0.001

Safety: In this challenge study, Zelicapavir was reported to be safe and well-tolerated, with

infrequent adverse events.

Phase 2b Study in High-Risk Adults (RSVHR)
A Phase 2b, randomized, double-blind, placebo-controlled study (RSVHR) evaluated the

efficacy and safety of Zelicapavir in non-hospitalized adults at high risk for complications from

RSV infection. The study enrolled patients aged 65 years and older, or those with congestive

heart failure, chronic obstructive pulmonary disease (COPD), or asthma.

Table 3: Phase 2b RSVHR Study - Key Efficacy Outcomes
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Endpoint
Zelicapavir (800 mg once

daily for 5 days)
Placebo

Time to Resolution of 13 RSV

Symptoms

Overall Efficacy Population 2.2 days faster -

High-Risk Subgroup (CHF,

COPD, or ≥75 years)
6.7 days faster -

Time to Resolution on 29-

parameter RiiQ™ Symptom

Scale

Overall Efficacy Population 3.6 days faster -

High-Risk Subgroup (CHF,

COPD, or ≥75 years)
7.2 days faster -

Hospitalization Rate 1.7% 5.0%

Safety: Zelicapavir demonstrated a favorable safety and tolerability profile, consistent with

what was observed in the placebo group.

Phase 2 Study in Pediatric Patients (RSVPEDs)
A Phase 2, randomized, double-blind, placebo-controlled study (RSVPEDs) was conducted in

hospitalized and non-hospitalized children aged 28 days to 36 months with RSV.

Table 4: Phase 2 RSVPEDs Study - Virologic Outcomes
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Endpoint Zelicapavir Placebo

Viral Load Decline at Day 5

(Overall Population)

0.7 log10 copies/mL greater

reduction
-

Viral Load Decline at Day 5

(Patients treated within 3 days

of symptom onset)

1.2 log10 copies/mL greater

reduction
-

Proportion of Patients with

Undetectable Viral Load at Day

5

Greater proportion -

Proportion of Patients with

Undetectable Viral Load at Day

9

Greater proportion -

Safety: Zelicapavir was well-tolerated in this pediatric population, with a favorable safety

profile and adverse events similar to placebo.

Experimental Protocols
Viral Load Quantification: Real-Time Reverse
Transcription Polymerase Chain Reaction (RT-qPCR)
While specific proprietary protocols are not publicly available, the quantification of RSV viral

load in these clinical trials was performed using real-time reverse transcription-polymerase

chain reaction (RT-qPCR) on respiratory samples (e.g., nasal swabs).

Caption: A generalized workflow for quantifying RSV viral load using RT-qPCR.

A typical protocol involves the following steps:

Sample Collection: Nasal swabs or other respiratory specimens are collected from

participants.

RNA Extraction: Viral RNA is extracted from the collected samples using commercially

available kits.
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Reverse Transcription: The extracted viral RNA is converted into complementary DNA

(cDNA) using a reverse transcriptase enzyme.

Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument

using specific primers and probes that target a conserved region of the RSV genome. The

amplification process is monitored in real-time by detecting the fluorescence emitted by the

probe.

Quantification: The viral load is quantified by comparing the amplification signal from the

patient sample to a standard curve generated from known quantities of viral RNA.

Clinical Symptom Assessment: Respiratory Infection
Intensity and Impact Questionnaire (RiiQ™)
The clinical symptoms of RSV infection in the adult trials were assessed using the Respiratory

Infection Intensity and Impact Questionnaire (RiiQ™), a patient-reported outcome (PRO)

instrument. The RiiQ™ is designed to measure the severity of respiratory and systemic

symptoms as well as the impact of the infection on daily life.

Pharmacokinetic Analysis
The pharmacokinetic properties of Zelicapavir were assessed through the analysis of drug

concentrations in plasma samples collected from study participants at various time points.

While the specific bioanalytical method has not been detailed, such analyses are typically

conducted using validated high-performance liquid chromatography-tandem mass spectrometry

(LC-MS/MS) methods.

Caption: A generalized workflow for the pharmacokinetic analysis of a drug candidate.

A general workflow for this type of analysis includes:

Plasma Sample Collection: Blood samples are collected from participants at predetermined

time points after drug administration. Plasma is then separated by centrifugation.

Sample Preparation: The plasma samples are processed to extract the drug and remove

interfering substances. This often involves protein precipitation or liquid-liquid extraction.
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LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The

drug is separated from other components by liquid chromatography and then detected and

quantified by tandem mass spectrometry.

Data Analysis: The concentration of the drug in each sample is determined from the LC-

MS/MS data. These concentration-time data are then used to calculate key pharmacokinetic

parameters such as Cmax (maximum concentration), Tmax (time to maximum

concentration), AUC (area under the curve), and half-life.

Conclusion
The early-phase clinical trial results for Zelicapavir are promising, demonstrating a favorable

safety profile and significant antiviral activity in both healthy volunteers and diverse patient

populations, including high-risk adults and young children. The consistent reduction in viral load

and improvement in clinical symptoms support the continued development of Zelicapavir as a

potential first-in-class oral treatment for RSV infection. Further investigation in larger, pivotal

Phase 3 trials is warranted to confirm these findings and fully establish the clinical benefit of

this novel N-protein inhibitor.
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[https://www.benchchem.com/product/b15566439#early-phase-clinical-trial-results-for-
zelicapavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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